3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of benzaldehyde derivatives with acetic anhydride in the presence of a base catalyst . The reaction is carried out under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and solvent extraction are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano 3,2-cbenzopyran-5-one : Another benzopyran derivative with different substituents .
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
Uniqueness
3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-methoxy-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-4-3-5-8-10(12)9(13-2)6-14-11(7)8/h3-5,9H,6H2,1-2H3 |
InChI Key |
VRTJDCVXNQGSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(CO2)OC |
Origin of Product |
United States |
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